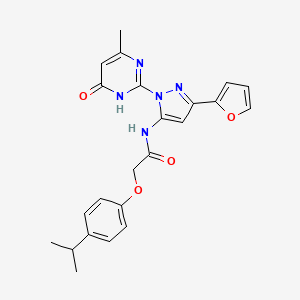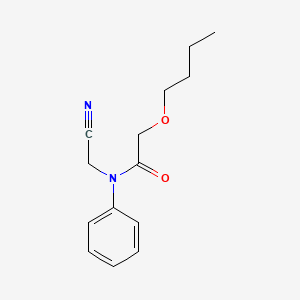
2-(3,4-Difluorobenzyl)-5-methyl-1,1-dioxo-1,2-dihydro-1lambda,2,6-thiadiazine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule. It contains a benzyl group which is a common functional group in organic chemistry, consisting of a phenyl group (a six-membered aromatic ring of carbon atoms) attached to a CH2 group. The benzyl group in this compound is substituted with two fluorine atoms at the 3rd and 4th positions . The compound also contains a 1,2-dihydro-1lambda,2,6-thiadiazine ring, which is a six-membered heterocyclic ring containing nitrogen and sulfur atoms, and a carboxylic acid group, which is a common functional group in organic chemistry, consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzyl group, being aromatic, would contribute to the compound’s stability and potentially its reactivity . The thiadiazine ring and the carboxylic acid group could also have significant effects on the compound’s properties and behavior .Chemical Reactions Analysis
The reactivity of this compound would depend on the nature of its functional groups and the conditions under which it is used. The benzyl group might undergo reactions typical of aromatic compounds, while the thiadiazine ring and the carboxylic acid group could participate in various other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzyl group could affect its solubility in various solvents, while the carboxylic acid group could contribute to its acidity .Scientific Research Applications
Synthesis and Antimicrobial Activities : A study synthesized a series of 1,3,4-thiadiazoles, related to the chemical structure , demonstrating significant antimicrobial activity against various microorganisms, including Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing antimicrobial agents (Shehadi et al., 2022).
Potential for Antibacterial and Antifungal Applications : Another study focused on synthesizing and evaluating the antibacterial activity of N-substituted-3-chloro-2-azetidinones. The compounds showed good to moderate antibacterial activity and were tested against various bacterial and fungal species (Chavan & Pai, 2007).
Lipase-Catalyzed Resolution Studies : Research on novel methyl 2-(2-acetoxyethyl)-4-arylmethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylates, related to the queried compound, explored their lipase-catalyzed resolution, indicating potential applications in stereoselective synthesis (Prasad et al., 2006).
Urease Inhibition, Antioxidant and Antibacterial Studies : A study synthesized 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones, showing significant urease inhibition and antibacterial activities. This highlights potential applications in drug development for specific diseases (Hanif et al., 2012).
Potential Antifungal and Antibacterial Drugs : Research on dicarboxylic acid derivatives of 1,3,4-thiadiazines and other heterocyclic compounds revealed promising antibacterial and antifungal properties, suggesting applications in drug development (Dabholkar & Parab, 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(3,4-difluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O4S/c1-7-9(12(17)18)6-16(21(19,20)15-7)5-8-2-3-10(13)11(14)4-8/h2-4,6H,5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVXSZFYXWMQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)N(C=C1C(=O)O)CC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Cyclopropyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2894028.png)


![1-(Chloromethyl)-3-[2-(difluoromethyl)phenyl]bicyclo[1.1.1]pentane](/img/structure/B2894032.png)
![1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2894033.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2894034.png)
![4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2894035.png)
![2-((4-fluorophenyl)thio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2894037.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2894039.png)
![4-bromo-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2894043.png)